Stannous fluoride

Vue d'ensemble

Description

Stannous fluoride, also known as tin (II) fluoride, is a naturally occurring mineral that can be found in over-the-counter toothpaste and mouthwash . It is an anti-bacterial agent that’s clinically proven to protect against gingivitis, plaque, and tooth sensitivity, while still providing the trusted cavity protection . Although similar in function and activity to Sodium Fluoride (NaF), the conventionally added ingredient in toothpastes, stannous fluoride has been shown to be more effective at stopping and reversing dental lesions .

Synthesis Analysis

Stannous fluoride can be prepared by dissolving stannous oxide in aqueous hydrogen fluoride . The chemical reaction can be represented as follows:

Molecular Structure Analysis

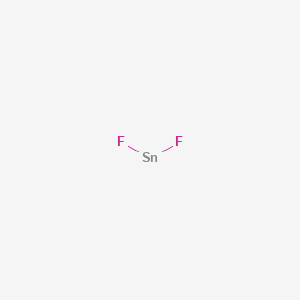

The molecular formula of Stannous fluoride is F2Sn . It is a white crystalline solid that is soluble in potassium fluoride and potassium hydroxide .

Chemical Reactions Analysis

Stannous fluoride mediates both bactericidal and bacteriostatic properties and provides an anti-erosive action on tooth enamel . It works by depositing a stable acid-resistant layer on the tooth surfaces which is composed of calcium fluoride produced when stannous fluoride converts the calcium mineral apatite into fluorapatite .

Physical And Chemical Properties Analysis

Stannous fluoride is a white crystalline solid that is soluble in potassium fluoride and potassium hydroxide. The inorganic compound is insoluble in ether, ethanol, and chloroform . It has a molar mass of 156.707 g/mol .

Applications De Recherche Scientifique

Enamel Erosion Prevention

Stannous fluoride is renowned for its ability to prevent enamel erosion. It adheres to the surface of tooth enamel and forms a protective layer that shields enamel from erosive acids . This application is crucial in dental care products, as it helps maintain the integrity of enamel when exposed to dietary acids.

Anti-Caries Benefits

The anti-caries effect of stannous fluoride is well-documented. It provides broader and significantly greater protection against dental caries compared to other fluoride compounds. This is due to its ability to inhibit demineralization and promote remineralization of tooth enamel .

Plaque Reduction

Stannous fluoride has been shown to be effective in reducing plaque formation. This is attributed to its antimicrobial properties, which inhibit the growth of bacteria responsible for plaque development .

Gingivitis Management

Research indicates that stannous fluoride can help manage gingivitis. It reduces the inflammation of the gums caused by plaque accumulation, thus helping in maintaining periodontal health .

Dental Sensitivity Relief

Stannous fluoride is used in several toothpaste formulations aimed at reducing dental sensitivity. It works by occluding the tubules in the dentin, which are responsible for transmitting sensations of pain from thermal or osmotic stimuli .

Halitosis Control

Stannous fluoride also plays a role in controlling halitosis, commonly known as bad breath. It does so by reducing the volatile sulfur compounds that are often the cause of malodor .

Mécanisme D'action

Target of Action

Stannous fluoride, a compound commonly used in toothpastes, primarily targets dental enamel and the microbial composition of the dental biofilm . It is used for the prevention of gingivitis, dental infections, cavities, and to relieve dental hypersensitivity .

Mode of Action

Stannous fluoride interacts with its targets by promoting enamel mineralization, reducing gingival inflammation and bleeding, and modulating the microbial composition of the dental biofilm . It exerts both bactericidal and bacteriostatic properties . Stannous fluoride has been shown to manage and prevent dental caries and gingivitis .

Biochemical Pathways

Stannous fluoride affects the biochemical pathways related to enamel mineralization and microbial composition of the dental biofilm . It has been shown to manage and prevent dental caries and gingivitis by promoting enamel mineralization . It also reduces gingival inflammation and bleeding through its potential broad-spectrum antibiotic effect . Furthermore, it modulates the microbial composition of the dental biofilm .

Pharmacokinetics

The pharmacokinetics of fluoride are primarily governed by pH and storage in bone . Hydrofluoric acid (HF) diffuses across cell membranes far more easily than fluoride ion . .

Result of Action

The use of a stannous-containing sodium fluoride dentifrice primarily leads to an increase in health-associated commensal species and decrease in pathogenic species . Notably, there is a marked reduction in representative species associated with periodontitis and caries following treatment . It also provides an anti-erosive action on tooth enamel .

Action Environment

The action of stannous fluoride is influenced by environmental factors such as pH . The anti-erosion and anti-adherent efficacy of fluoride and stannous solutions are impacted by the pH of the environment . Stannous fluoride adheres to the surface of tooth enamel and forms a protective layer that is able to shield enamel from the effects of erosive acids .

Safety and Hazards

Orientations Futures

Stannous fluoride has significant effects in favor of erosion and recalcification of the enamel, on the biofilm formation, gingival inflammation, and in addition, it could be an important aid in the removal of tooth stains and halitosis . The future of Stannous fluoride in the dynamic landscape of the global chemical industry is emerging as a pivotal compound, captivating the attention of chemical manufacturers and exporters alike .

Propriétés

IUPAC Name |

difluorotin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.Sn/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOBYBYXJXCGBS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Sn]F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2Sn | |

| Record name | STANNOUS FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Stannous fluoride is a white crystalline solid. Sinks and mixes with water. (USCG, 1999), White lustrous solid; [Hawley] White odorless crystalline solid; [MSDSonline] | |

| Record name | STANNOUS FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stannous fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7199 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

1052 °F at 760 mmHg (USCG, 1999), 850 °C | |

| Record name | STANNOUS FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stannous fluoride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STANNOUS FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

30-39% in water at 20 °C, Practically insol in ethanol, ether and chloroform, 72-82% in anhydrous hydrogen fluoride at 20 °C, In water: 31 g/100g at 0 °C; 78.5 g/100g at 106 °C, Soluble in potassium hydroxide and fluorides. | |

| Record name | STANNOUS FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.79 (USCG, 1999) - Denser than water; will sink, 4.57 @ 25 °C | |

| Record name | STANNOUS FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STANNOUS FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Stannous fluoride has been shown to manage and prevent dental caries and gingivitis by promoting enamel mineralization, reducing gingival inflammation and bleeding, its potential broad-spectrum antibiotic effect, and through modulation of the microbial composition of the dental biofilm. It works by depositing a stable acid-resistant layer on the tooth surfaces which is composed of calcium fluoride produced when stannous fluoride converts the calcium mineral apatite into fluorapatite. Tin and fluoride mediate anti-erosive actions by interacting with and modifying the absorbent layer composed of salivary proteins such as mucins, perhaps by enhancing the cross-linking between the proteins to result in a more resistant and protective layer against erosion. The efficacy of stannous fluoride solutions seems to depend mainly on the incorporation of tin in the mineralized dentine when the organic portion is preserved but on surface precipitation when the organic portion is continuously digested. Moreover, the relative erosion-inhibiting effects of stannous fluoride strongly depend on the presence or absence of the demineralized organic dentine matrix., DENTAL STUDENTS RINSED FOR 4 DAYS WITH 0.2% AQ SOLN STANNOUS FLUORIDE OR STANNIC TETRACHLORIDE & IN ADDITION 15% SUCROSE TO ENHANCE PLAQUE FORMATION. TIN(2+) SHOWED MARKED INHIBITING ACTIVITY WHEREAS THE TIN(4+) SHOWED ONLY SLIGHT EFFECT. THE TIN(2+) ION ALSO REDUCED THE ACIDOGENICITY OF THE DENTAL PLAQUE WHEREAS THE TIN(4+) SHOWED NO EFFECT. TIN(2+) REDUCES METABOLIC ACTIVITY OF PLAQUE BY OXIDIZING THIOL GROUPS BY AFFINITY FOR THEM. THIS IS NOT THE CASE FOR TIN(4+)., /STANNOUS FLUORIDE/ ... ALTERS THE COMPOSITION & CRYSTALLINE STRUCTURE OF THE HYDROXYAPATITE-LIKE SALTS THAT MAKE UP THE BULK OF ENAMEL, ESPECIALLY, & DENTIN, SO THAT THE TOOTH MATERIAL IS MORE RESISTANT TO ACIDIC EROSION & DENTAL CARIES (DECAY)., When stannous fluoride is applied topically to teeth, a highly adherent surface coating composed mainly of tin phosphate and smaller amounts of calcium fluoride and a tin hydroxyorthophosphate is formed on enamel., IN A STANDARDIZED RABBIT MODEL, YELLOW GOLDEN STAIN FORMED ON TOOTH SURFACES DURING USE OF STANNOUS FLUORIDE IS DUE TO ITS LOW PH WHICH CAUSES DENATURATION OF PELLICLE PROTEIN WITH EXPOSURE TO SULFHYDRYL GROUPS, WHICH FORM STANNIC SULFIDES THROUGH REACTIONS WITH TIN(2+). | |

| Record name | Stannous fluoride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STANNOUS FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... 0.2% insoluble substances and 50 mg/kg of antimony /in USP grade/., Grades of purity: 97.5% | |

| Record name | STANNOUS FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Stannous Fluoride | |

Color/Form |

Monoclinic, lamellar plates, White, monoclinic crystalline powder | |

CAS RN |

7783-47-3 | |

| Record name | STANNOUS FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannous fluoride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannous fluoride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STANNOUS FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

419 °F (USCG, 1999), 213 °C | |

| Record name | STANNOUS FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9088 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stannous fluoride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STANNOUS FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/783 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[Bis(3-carboxy-4-hydroxyphenyl)methyl]-3-(3-carboxy-4-hydroxybenzyl)-2-hydroxybenzoic acid](/img/structure/B1218102.png)

![2-[3-(2,4-Dinitroanilino)propanimidoyloxy]ethanesulfonic acid](/img/structure/B1218117.png)